2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, and is further modified with chlorophenyl and difluorophenyl groups, enhancing its chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound, also known as AB00668781-01, is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the eukaryotic cell cycle. It is involved in spindle checkpoint function, chromosome alignment, and maintenance of chromosomal stability, which is critical for proper cell division .
Mode of Action
AB00668781-01 interacts with its target, TTK, by binding to it with a strong affinity . This binding inhibits the kinase activity of TTK, which in turn disrupts the normal cell cycle processes . The inhibition of TTK leads to chromosome missegregation and aneuploidy
Biochemical Pathways
The inhibition of TTK by AB00668781-01 affects the spindle assembly checkpoint (SAC) pathway . The SAC pathway is a quality control mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting TTK, AB00668781-01 disrupts this pathway, leading to errors in chromosome segregation .
Pharmacokinetics
The compound’s strong binding affinity for ttk suggests that it may have good bioavailability
Result of Action
The result of AB00668781-01’s action is the suppression of proliferation in a panel of human cancer cell lines . By causing chromosome missegregation and aneuploidy, the compound induces cell cycle arrest and potentially cell death . This makes it a potential candidate for the development of new anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and difluorophenyl groups are then introduced via substitution reactions, often using reagents such as chlorinating agents and fluorinating agents. The final step involves the formation of the acetamide linkage, which is typically achieved through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohols.
Substitution: The chlorophenyl and difluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorophenyl group but lacking the thienopyrimidine core.
Lemon Balm (Rosmarinic Acid): Contains phenolic compounds with antioxidant properties, but structurally different from the target compound.
Uniqueness
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is unique due to its combination of a thienopyrimidine core with chlorophenyl and difluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N3O2S2/c21-11-1-4-13(5-2-11)26-19(28)18-16(7-8-29-18)25-20(26)30-10-17(27)24-15-6-3-12(22)9-14(15)23/h1-6,9H,7-8,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKXZHTVXLSWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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